molecular formula C11H11ClN2O2 B8600682 (+)-1-[5-(3-Chlorophenyl)-[1,2,4]oxadiazol-3-yl]propan-1-ol

(+)-1-[5-(3-Chlorophenyl)-[1,2,4]oxadiazol-3-yl]propan-1-ol

Cat. No.: B8600682
M. Wt: 238.67 g/mol
InChI Key: MCCQOGWFUCNEEA-UHFFFAOYSA-N
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Description

(+)-1-[5-(3-Chlorophenyl)-[1,2,4]oxadiazol-3-yl]propan-1-ol is a useful research compound. Its molecular formula is C11H11ClN2O2 and its molecular weight is 238.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

1-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]propan-1-ol

InChI

InChI=1S/C11H11ClN2O2/c1-2-9(15)10-13-11(16-14-10)7-4-3-5-8(12)6-7/h3-6,9,15H,2H2,1H3

InChI Key

MCCQOGWFUCNEEA-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NOC(=N1)C2=CC(=CC=C2)Cl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Propionaldehyde cyanohydrin (9.62 g, 113 mmol) was added slowly to hydroxyl amine (100 ml, 1.27 M in EtOH) at 0° C. Stirring was continued at r.t. for 3 h and then the reaction mixture was concentrated to dryness under reduced pressure to give crude (E/Z)-N′,2-dihydroxybutanimidamide (9.1 g, 68%). Crude (E/Z)-N′,2-dihydroxybutanimidamide (8.0 g, 67.7 mmol) was dissolved in pyridine (350 ml) and 3-chlorobenzoyl chloride (8.72 ml, 67.7 mmol) was added slowly at 0° C. After stirring at r.t. for 1 h the mixture was heated at reflux o.n. After cooling to r.t. sat. aq. NaHCO3 was added and the mixture was extracted with DCM. The organic phase was washed with water and brine, dried and concentrated. Column chromatography (hep/EA 4:1) gave 7.15 g (44%) of the title compound. 1H NMR: 1.04 (t, 3 H) 2.00 (m, 2 H) 2.35 (m, 1 H) 4.87 (m, 1 H) 7.47 (t, 1 H) 7.57 (m, 1 H) 8.02 (m, 1 H) 8.14 (m, 1 H)
Quantity
9.62 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
(E/Z)-N′,2-dihydroxybutanimidamide
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two
Quantity
8.72 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
44%

Synthesis routes and methods II

Procedure details

The title compound was synthesized analogous to (+)-(1R)-1-[5-(3-chlorophenyl)-[1,2,4]oxadiazol-3-yl]ethanol and was used directly in the next step for (+)-4-(5-{1-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]propoxy}-4-methyl-4H-1,2,4-triazol-3-yl)pyridine.
Name
(+)-(1R)-1-[5-(3-chlorophenyl)-[1,2,4]oxadiazol-3-yl]ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(+)-4-(5-{1-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]propoxy}-4-methyl-4H-1,2,4-triazol-3-yl)pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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